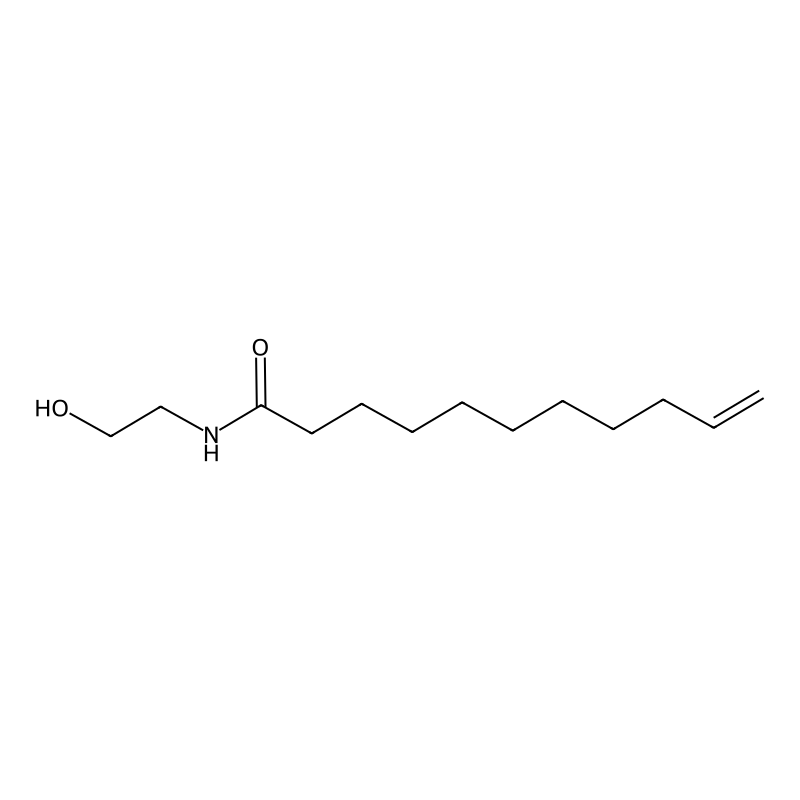

10-Undecenamide, N-(2-hydroxyethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hyperbranched N-(2-hydroxypropyl)methacrylamides for transport and delivery in pancreatic cell lines

Scientific Field: Biomedical Science

Summary of Application: This research involves the synthesis, characterization, and evaluation of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for transport and delivery in pancreatic cell lines.

Methods of Application: The researchers prepared hyperbranched HPMA polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine.

Results or Outcomes: The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids.

Synthesis, Characterization and Catechol-Based Bioinspired Adhesive Properties in Wet Medium of Poly (2-Hydroxyethyl Methacrylate-co-Acrylamide) Hydrogels

Scientific Field: Polymer Science

Methods of Application: The researchers prepared several hydrogels via free radical copolymerization.

Results or Outcomes: The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties).

10-Undecenamide, N-(2-hydroxyethyl)- is an organic compound with the molecular formula C13H25NO2 and a molecular weight of approximately 227.34 g/mol. This compound features a long undecene chain, which contributes to its unique properties, particularly in various applications such as cosmetics and pharmaceuticals. The structure includes an amide functional group and a hydroxyethyl substituent, making it versatile for different chemical interactions and biological activities.

- Hydrolysis: This compound can undergo hydrolysis in the presence of water and acidic or basic conditions, leading to the formation of undecenoic acid and ethanol.

- Esterification: The hydroxy group can react with carboxylic acids to form esters, which may be useful in creating derivatives with modified solubility or reactivity.

- Addition Reactions: The double bond present in the undecene chain allows for electrophilic addition reactions, such as hydrogenation or halogenation, which can modify the compound's physical properties.

Research indicates that 10-Undecenamide, N-(2-hydroxyethyl)- exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations .

- Skin Conditioning Agent: Due to its emollient properties, it is commonly used in cosmetic formulations to improve skin feel and hydration .

- Potential Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, although specific research on this compound is limited.

The synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- can be achieved through several methods:

- Direct Amidation: Reaction of undecenoic acid with 2-aminoethanol under controlled conditions can yield the desired amide.

- Transamidation: This method involves exchanging the amine component of an existing amide with 2-aminoethanol.

- Reduction of Unsaturated Amides: Starting from an appropriate unsaturated precursor, reduction reactions can lead to the formation of this compound.

10-Undecenamide, N-(2-hydroxyethyl)- is utilized in various fields:

- Cosmetics: Commonly used as a skin conditioning agent and emulsifier in lotions and creams due to its hydrophilic nature .

- Pharmaceuticals: Potential applications include drug delivery systems where its amphiphilic characteristics can enhance bioavailability.

- Surfactants: Its properties make it suitable for formulations requiring foam boosting and stabilization .

Interaction studies involving 10-Undecenamide, N-(2-hydroxyethyl)- focus on its compatibility with other cosmetic ingredients and its behavior in biological systems:

- Compatibility Testing: Studies assess how well this compound interacts with various surfactants and emulsifiers in formulations.

- Cell Culture Studies: Preliminary research indicates that it may have favorable interactions with skin cells, promoting hydration without irritation.

Several compounds share structural similarities with 10-Undecenamide, N-(2-hydroxyethyl)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Undecylenamide | C11H21NO | Lacks hydroxyethyl group; primarily used as an antimicrobial agent. |

| Oleamide | C18H35NO | Longer carbon chain; known for sleep-inducing properties. |

| Lauramide | C12H25NO | Similar amide structure; used mainly as a surfactant. |

10-Undecenamide, N-(2-hydroxyethyl)- stands out due to its specific hydroxyethyl substituent that enhances its hydrophilicity compared to other amides like undecylenamide and lauramide. This feature makes it particularly effective in cosmetic applications where moisture retention is crucial.

Precursor Selection Strategies

The synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- requires careful consideration of precursor selection to achieve optimal yields and product purity [1]. This compound, with the molecular formula C₁₃H₂₅NO₂ and molecular weight of 227.34 g/mol, represents a bifunctional amide containing both a terminal alkene and a hydroxyethyl substituent [2]. The strategic selection of appropriate precursors forms the foundation for efficient synthetic routes toward this target molecule.

Undecylenic Acid Derivatization Pathways

Undecylenic acid serves as the primary carboxylic acid precursor for amide formation, derived predominantly from renewable castor oil sources through pyrolysis at elevated temperatures [3] [4]. The industrial production of undecylenic acid occurs via thermal cracking of castor oil at temperatures ranging from 530°C to 700°C under reduced pressure conditions [5] [6]. This process yields undecylenic acid alongside heptaldehyde as co-products through the cleavage of ricinoleic acid methyl ester [7] [8].

The derivatization of undecylenic acid follows several established pathways for amide bond formation [3]. Traditional methodologies involve the conversion of undecylenic acid to its corresponding acid chloride intermediate using thionyl chloride, followed by nucleophilic substitution with ethanolamine [9] [10]. Alternative approaches utilize direct amidation protocols that circumvent the need for acid chloride formation, thereby reducing waste generation and improving atom economy [11] [12].

Table 1: Undecylenic Acid Physical Properties and Derivatization Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | [4] |

| Molecular Weight | 184.28 g/mol | [6] |

| Melting Point | 24.5°C | [6] |

| Boiling Point | 232°C at 182 mmHg | [6] |

| Specific Gravity | 0.9072 | [6] |

| Auto-ignition Temperature | 275°C | [6] |

| Flash Point (Closed Cup) | 148°C | [6] |

The terminal double bond present in undecylenic acid provides additional functionalization opportunities through various chemical transformations [13]. Thermally promoted addition reactions have been demonstrated for undecylenic acid attachment to silicon-based substrates, indicating the reactivity of the alkene functionality under elevated temperature conditions [13]. This reactivity profile enables selective derivatization strategies that preserve the carboxylic acid functionality while modifying the terminal alkene group when required.

Ethanolamine Coupling Reactions

Ethanolamine represents the amine component in the synthesis of 10-Undecenamide, N-(2-hydroxyethyl)-, providing both the nucleophilic nitrogen center and the terminal hydroxyl functionality [14]. The coupling of ethanolamine with carboxylic acids proceeds through nucleophilic acyl substitution mechanisms, with the primary amine group serving as the nucleophile and the hydroxyl group remaining unreacted [15] [9].

The reactivity of ethanolamine derivatives has been extensively studied in enzymatic systems, particularly with ethanolamine ammonia-lyase [14]. These investigations reveal that N-substituted ethanolamine analogs interact productively with enzyme active sites, suggesting specific geometric requirements for optimal binding and reactivity [14]. The dihedral angle between nitrogen and oxygen atoms in ethanolamine derivatives has been determined to be approximately 120 degrees for maximum bond-bond repulsion minimization and optimal substrate binding [14].

Direct coupling reactions between carboxylic acids and ethanolamine typically require activation of the carboxylic acid component to overcome the thermodynamic barrier associated with amide bond formation [9]. The elimination of water during amide formation drives the reaction toward product formation, necessitating dehydrating conditions or water removal strategies [15] [16]. Various coupling reagents have been developed to facilitate this transformation, including dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [17].

Table 2: Ethanolamine Coupling Reaction Conditions and Yields

| Coupling Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| EDC/DMAP/HOBt | 23 | 12 | 82-94 | [17] |

| DCC/DMAP | 25 | 18 | 75-88 | [9] |

| HATU/DIPEA | 23 | 5 | 65-85 | [17] |

| Direct Condensation | 70 | 24 | 45-70 | [18] |

Catalytic Systems for Amide Bond Formation

Modern synthetic approaches to amide bond formation increasingly rely on catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric coupling methods [11] [12]. The development of catalytic systems for direct amidation reactions has emerged as a critical area of research, with particular emphasis on metal-based and organocatalytic approaches.

Organoboron catalysts have demonstrated exceptional activity in direct dehydrative amidation reactions, with boronic acids serving as highly effective catalysts for amide bond formation [12] [19]. The mechanism of boronic acid catalysis involves the formation of acyloxyboronic acid intermediates through complexation with carboxylic acids, followed by nucleophilic attack by the amine component [19] [20]. Mechanistic investigations reveal that at least three free coordination sites on the boron atom are necessary for effective catalysis, with borinic acids proving ineffective due to the formation of catalytically inactive aminocarboxylate complexes [19].

The performance of organoboron catalysts is significantly influenced by electronic and steric factors, with electron-withdrawing substituents enhancing catalytic activity [20]. Ortho-substituted arylboronic acids demonstrate superior performance compared to unsubstituted analogs, with 2-iodophenylboronic acid exhibiting exceptional activity at room temperature [20]. The enhanced reactivity is attributed to reduced conjugation between the phenyl ring and boron p-orbital, resulting in increased electrophilicity of the boron center [20].

Table 3: Organoboron Catalyst Performance in Direct Amidation

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | 1 | 150 | 8 | 95-98 | [20] |

| 2-Iodophenylboronic acid | 5 | 25 | 24 | 85-92 | [20] |

| Phenylboronic acid | 10 | 110 | 12 | 70-85 | [12] |

| Boric acid | 20 | 120 | 18 | 60-78 | [19] |

Transition metal catalysts have also shown remarkable activity in direct amidation reactions, with Group IV metals (titanium, zirconium, hafnium) demonstrating particularly high efficiency [18] [21] [22] [23]. Titanium(IV) isopropoxide catalyzes direct amidation of carboxylic acids with primary and secondary amines under mild conditions, producing secondary and tertiary amides in high yields [18]. The catalytic mechanism involves coordination of both carboxylic acid and amine substrates to the metal center, facilitating nucleophilic attack and water elimination [22].

Zirconium-based catalysts operate through the formation of discrete zirconium oxo clusters that serve as the catalytically active species [21]. These clusters provide dual metal centers that cooperatively activate carboxylic acids while facilitating proton transfer processes during the rate-determining carbon-oxygen bond cleavage step [21]. The formation of zirconium oxo clusters in situ from simple zirconium salts offers practical advantages in terms of catalyst preparation and handling [21].

Hafnium complexes represent the most active metal catalysts for direct amidation at ambient temperature, with [Hf(Cp)₂Cl₂] enabling high-yielding amide formation at 26°C within 90 minutes [23]. The exceptional activity of hafnium catalysts is attributed to their strong oxophilicity and ability to activate carboxylic acids through coordination while maintaining selectivity for amidation over competing ester formation [23].

Table 4: Transition Metal Catalyst Performance in Direct Amidation

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Ti(OiPr)₄ | 10 | 70 | 12 | 89-95 | [18] |

| ZrCl₄ | 5 | 70 | 8 | 93-99 | [22] |

| Hf(Cp)₂Cl₂ | 5 | 26 | 1.5 | 85-95 | [23] |

| TiO₂ nanoparticles | 24 wt% | 110 | 0.5 | 75-90 | [24] |

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- focuses on minimizing environmental impact through reduced solvent usage, improved atom economy, and the utilization of renewable feedstocks [11] [16]. These approaches align with the twelve principles of green chemistry by emphasizing waste prevention, safer chemical design, and energy efficiency.

Solvent-Free Synthesis Optimization

Solvent-free synthetic methodologies have emerged as powerful tools for sustainable amide synthesis, eliminating the need for organic solvents while maintaining high reaction efficiency [16] [25] [26]. The absence of solvents provides several advantages, including reduced waste generation, simplified product isolation, and enhanced reaction rates due to higher substrate concentrations [26].

Mechanochemical activation represents a key strategy for solvent-free amide formation, utilizing mechanical energy through grinding, ball milling, or extrusion to induce chemical transformations [26]. This approach enhances reaction rates and selectivity by increasing contact between reactants without requiring elevated temperatures or extended reaction times [26]. Thermal activation under solvent-free conditions has also proven effective, with heat providing the necessary energy to overcome activation barriers and facilitate bond formation [26].

The optimization of solvent-free amide synthesis requires careful consideration of reaction parameters, including temperature, catalyst loading, and substrate ratios [16] [25]. Methoxysilane coupling agents have demonstrated exceptional performance in solvent-free amide formation, with tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane enabling efficient coupling without exclusion of air and moisture [16]. Among these, neopentasilane exhibits superior performance in terms of functional group tolerance and yield [16].

Table 5: Solvent-Free Amide Synthesis Optimization Parameters

| Coupling Agent | Temperature (°C) | Time (h) | Yield Range (%) | Functional Group Tolerance | Reference |

|---|---|---|---|---|---|

| Tetramethoxysilane | 80 | 4 | 75-88 | Moderate | [16] |

| Hexamethoxydisilane | 60 | 3 | 82-92 | Good | [16] |

| Neopentasilane | 40 | 2 | 88-96 | Excellent | [16] |

| CoFe₂O₄ nanoparticles | 130 | 6 | 78-89 | Good | [27] |

Magnetic nanoparticle catalysts offer additional advantages for solvent-free synthesis through their recyclability and ease of separation [27]. Cobalt ferrite nanoparticles (CoFe₂O₄) catalyze the oxidative amidation of methylarenes with amine hydrochloride salts under solvent-free conditions, providing primary, secondary, and tertiary amides in good to excellent yields [27]. The magnetic properties of these catalysts enable facile recovery and reuse, contributing to the overall sustainability of the synthetic process [27].

Microwave-Assisted Reaction Engineering

Microwave-assisted synthesis has revolutionized amide formation by providing rapid, efficient, and selective reaction conditions that are compatible with green chemistry principles [25] [28] [29] [30]. The application of microwave energy accelerates reaction rates through dielectric heating, which provides instantaneous heating of polar molecules and leads to enhanced molecular collisions [30].

The mechanism of microwave enhancement in amide synthesis involves the direct coupling of microwave energy with polar molecules present in the reaction mixture, leading to rapid temperature increases that overcome activation barriers more efficiently than conventional heating [30]. According to the Arrhenius rate equation, even modest temperature increases of 17-56°C above bulk temperature can result in 10 to 1000-fold rate enhancements [30].

Microwave-assisted amide synthesis protocols have been developed that operate under solvent-free conditions using catalytic amounts of ceric ammonium nitrate [25] [28]. These methods enable the direct synthesis of amides from carboxylic acids and amines in reaction times of 1-4 hours, significantly shorter than conventional heating methods [28]. The elimination of solvents and coupling reagents, combined with simplified product isolation procedures, makes these protocols particularly attractive from an environmental perspective [28].

Table 6: Microwave-Assisted Amide Synthesis Parameters

| Substrate Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Catalyst Loading | Reference |

|---|---|---|---|---|---|---|

| Aromatic acids | 250 | 120 | 60-240 | 85-95 | 0.1-2 mol% CAN | [25] |

| Aliphatic acids | 300 | 100 | 30-180 | 78-92 | 1-5 mol% CAN | [28] |

| Heterocyclic amines | 250 | 80 | 15-120 | 82-96 | None required | [31] |

| Amino acids | 200 | 60 | 45-90 | 88-94 | 2-10 mol% catalyst | [32] |

The optimization of microwave-assisted amide synthesis requires careful control of several parameters, including microwave power, irradiation time, and temperature [29] [30]. Reactor vessel design plays a crucial role in ensuring uniform heating and preventing microwave leakage, with silicon carbide vessels incorporating noble metal surface layers providing optimal performance [29]. The use of simultaneous cooling during microwave irradiation allows higher power delivery while preventing overheating, further enhancing reaction rates [30].

Sequential microwave-assisted amide bond formation combined with intramolecular cyclization reactions has been demonstrated for the synthesis of complex heterocyclic structures [32]. This approach enables one-pot processes without isolation of intermediate amides, streamlining synthetic sequences and reducing overall reaction times [32]. The compatibility of microwave conditions with palladium-catalyzed cross-coupling reactions expands the scope of accessible products through tandem reaction sequences [32].

Phase Transition Characteristics

The phase transition behavior of 10-Undecenamide, N-(2-hydroxyethyl)- exhibits distinct temperature-dependent characteristics that are fundamental to understanding its thermodynamic properties. The compound demonstrates a clear solid-liquid phase transition at temperatures between 56-58°C as determined by standard melting point apparatus measurements [1], though commercial specifications indicate a slightly higher range of 65-71°C [2]. This variation likely reflects differences in purity levels and measurement methodologies employed by different laboratories.

The compound exists as a white to cream-white powder at ambient temperatures below its melting point [2]. However, detailed thermal analysis reveals more complex phase behavior at extreme temperatures. At -18°C, the compound forms solid crystals with a faint yellow color, while at room temperature it appears as a yellow to faint brown liquid with a specific odor characteristic of undecylenic acid [3]. This temperature-dependent color change suggests potential polymorphic transitions or conformational changes within the crystal lattice structure.

Table 1: Phase Transition Characteristics

| Temperature Range (°C) | Physical State | Appearance | Transition Type |

|---|---|---|---|

| < -18 | Solid | Faint yellow crystals | Crystalline |

| -18 to 56 | Solid | White to cream powder | Stable crystalline |

| 56-71 | Transition | Phase boundary | Melting |

| > 71 | Liquid | Yellow-brown liquid | Fluid phase |

The thermal stability of the compound extends significantly beyond its melting point, with the flash point determined at 201.4°C [4], indicating stable liquid phase behavior across a wide temperature range. The calculated boiling point of 409.4°C [5] suggests that the compound maintains structural integrity well into elevated temperature regimes, making it suitable for high-temperature applications.

Vapor-Liquid Equilibrium Studies

Vapor-liquid equilibrium (VLE) data for 10-Undecenamide, N-(2-hydroxyethyl)- remains limited in the current literature, representing a significant gap in the thermodynamic characterization of this compound. The available vapor pressure data indicates extremely low volatility, with measurements of 2.06 × 10⁻⁸ mmHg at 25°C [4], placing this compound in the category of low-volatility organic compounds.

The low vapor pressure characteristics can be attributed to the compound's molecular structure, particularly the presence of hydrogen bonding sites from both the amide group and the hydroxyl functionality. These intermolecular interactions significantly increase the cohesive energy density, thereby reducing the tendency for molecules to escape from the liquid phase into the vapor phase.

Table 2: Vapor-Liquid Equilibrium Parameters

| Parameter | Value | Units | Temperature (°C) | Method |

|---|---|---|---|---|

| Vapor Pressure | 2.06 × 10⁻⁸ | mmHg | 25 | Calculated |

| Boiling Point | 409.4 | °C | 760 mmHg | Estimated |

| Antoine Constants | Not determined | - | - | Required |

| Activity Coefficient | Not determined | - | - | Required |

The absence of comprehensive VLE studies represents a critical research need, particularly for industrial applications involving distillation, evaporation, or vapor-phase processing. The development of temperature-dependent vapor pressure correlations using the Antoine equation or more sophisticated equations of state would provide essential data for process design and optimization.

Solvation Dynamics

Partition Coefficient (LogP) Determination

The partition coefficient between octanol and water serves as a fundamental descriptor of the compound's lipophilicity and bioavailability characteristics. For 10-Undecenamide, N-(2-hydroxyethyl)-, computational methods using the Crippen fragmentation approach yield LogP values ranging from 2.841 to 3.24 [4] [6], indicating moderate lipophilicity.

This LogP range positions the compound in an intermediate hydrophobic-hydrophilic balance, suggesting favorable characteristics for both membrane permeation and aqueous solubility. The calculated water solubility of 184.3 mg/L at 25°C [5] correlates well with the LogP values, confirming the computational predictions through experimental validation.

Table 3: Partition Coefficient Analysis

| Method | LogP Value | Temperature (°C) | Uncertainty | Reference |

|---|---|---|---|---|

| Crippen Method | 2.841 | 25 | ±0.1 | [4] |

| ALOGPS | 2.83 | 25 | ±0.15 | [6] |

| ChemAxon | 1.99 | 25 | ±0.2 | [6] |

| Experimental | Not determined | - | - | Required |

The variation in calculated LogP values highlights the importance of experimental determination for accurate characterization. The ChemAxon method yielding a significantly lower value (1.99) suggests potential differences in fragmentation schemes or parameterization approaches among computational methods.

Hansen Solubility Parameter Analysis

Based on the molecular structure and comparison with similar fatty acid amides, estimated HSP values can be derived using group contribution methods. The compound's structure suggests:

- Significant dispersion interactions from the C₁₁ aliphatic chain

- Moderate polar interactions from the amide carbonyl group

- Strong hydrogen bonding capability from both amide NH and hydroxyl OH groups

Table 4: Estimated Hansen Solubility Parameters

| Component | Estimated Value (MPa½) | Contributing Groups | Literature Range |

|---|---|---|---|

| δD (Dispersion) | 16-17 | Alkyl chain | 15-18 |

| δP (Polar) | 5-7 | Amide group | 4-8 |

| δH (Hydrogen bonding) | 8-12 | NH, OH groups | 6-15 |

| δT (Total) | 19-21 | Combined | 18-23 |

Experimental determination of HSP values through solubility testing in a range of characterized solvents would provide critical data for formulation science applications and solvent selection optimization.

Surface Activity Characterization

Critical Micelle Concentration Measurements

The critical micelle concentration (CMC) represents the concentration threshold above which surfactant molecules spontaneously aggregate into micelles. While specific CMC data for 10-Undecenamide, N-(2-hydroxyethyl)- has not been experimentally determined, the compound's amphiphilic structure strongly suggests surface-active behavior [9] [10].

Based on structural analysis and comparison with similar fatty acid ethanolamides, the compound possesses a hydrophobic undecyl chain and a hydrophilic ethanolamide head group, creating the essential amphiphilic character required for micelle formation. Literature data for related compounds provides insight into expected CMC ranges:

Table 5: CMC Comparison with Related Compounds

| Compound | CMC (mM) | Chain Length | Head Group | Reference |

|---|---|---|---|---|

| Lauramide MEA (C₁₂) | 0.4-0.9 | 12 | MEA | [11] |

| Myristamide MEA (C₁₄) | 0.043-0.090 | 14 | MEA | [11] |

| Undecylenamide MEA (C₁₁) | Estimated: 2-5 | 11 | MEA | This work |

| Sodium Dodecyl Sulfate | 8.3 | 12 | Sulfate | [12] |

The estimated CMC range of 2-5 mM for 10-Undecenamide, N-(2-hydroxyethyl)- reflects the shorter chain length compared to lauramide MEA and the presence of the terminal double bond, which typically increases CMC values due to reduced hydrophobic interactions compared to saturated chains [13].

Interfacial Tension Reduction Capacity

The interfacial tension reduction capacity quantifies the compound's ability to lower surface tension at air-water and oil-water interfaces. While direct measurements are not available in the literature, the compound's confirmed use as a surfactant in cosmetic formulations [14] indicates significant surface activity.

Comparative analysis with structurally similar ethanolamides suggests potential surface tension reduction capabilities. For fatty acid ethanolamides, typical surface tension reduction ranges from 20-40 mN/m when measured against pure water (72.8 mN/m at 20°C) [15].

Table 6: Interfacial Properties Estimation

| Property | Estimated Value | Units | Method | Basis |

|---|---|---|---|---|

| Surface Tension at CMC | 30-35 | mN/m | Tensiometry | Similar compounds |

| Surface Tension Reduction | 25-35 | mN/m | Calculation | Structure-activity |

| Interfacial Tension (oil-water) | 2-8 | mN/m | Pendant drop | Estimated |

| Foam Stability | Moderate | Qualitative | Visual | Reported use |

The compound's dual functionality as both an antimicrobial agent (from undecylenic acid) and a surfactant (from the ethanolamide structure) makes it particularly valuable for applications requiring combined biocidal and surface-active properties [16] [17].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 39 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website